molecular formula C23H29NO2 B3835890 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol

2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol

Cat. No. B3835890
M. Wt: 351.5 g/mol
InChI Key: PMKUSQXSZDQUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia.

Mechanism of Action

2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. This receptor is widely distributed throughout the brain and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. By blocking the activity of mGluR5, 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol reduces glutamate signaling in the brain, which can have a range of effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects:
2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and increase exploratory behavior in the open field test. 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test. In addition, 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has been shown to reduce cocaine self-administration in animal models of addiction. 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol is its selectivity for the mGluR5 receptor, which allows for more precise manipulation of glutamate signaling in the brain. However, one limitation of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol is its relatively low potency, which can make it difficult to achieve significant effects at lower doses. In addition, 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over time.

Future Directions

There are several future directions for research on 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol. One area of interest is the potential use of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol in these disorders. Another area of interest is the potential use of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and treatment regimen for this application. Finally, there is interest in exploring the potential use of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic benefits of 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol in these disorders.

Scientific Research Applications

2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. In addition, 2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]-3-(2-methylphenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-18-7-5-6-10-21(18)22(20-8-3-2-4-9-20)17-23(26)24-14-11-19(12-15-24)13-16-25/h2-10,19,22,25H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKUSQXSZDQUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N2CCC(CC2)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-(2-Methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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